molecular formula C17H12O2 B2676771 3-(3-phenyl-2-propenylidene)-2-benzofuran-1(3H)-one CAS No. 171598-15-5

3-(3-phenyl-2-propenylidene)-2-benzofuran-1(3H)-one

Cat. No.: B2676771
CAS No.: 171598-15-5
M. Wt: 248.281
InChI Key: BWRXEDXIEAKICC-FLIHGVEMSA-N
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Description

3-(3-Phenyl-2-propenylidene)-2-benzofuran-1(3H)-one is a benzofuranone derivative characterized by a conjugated propenylidene substituent at the 3-position of the benzofuranone core. Benzofuranones are heterocyclic compounds with a fused benzene and furan ring system, widely studied for their biological activities and synthetic versatility. The propenylidene group introduces electronic and steric effects that influence reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

(3Z)-3-[(E)-3-phenylprop-2-enylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-17-15-11-5-4-10-14(15)16(19-17)12-6-9-13-7-2-1-3-8-13/h1-12H/b9-6+,16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRXEDXIEAKICC-FLIHGVEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-phenyl-2-propenylidene)-2-benzofuran-1(3H)-one typically involves the condensation of benzofuran-2-carboxaldehyde with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-phenyl-2-propenylidene)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (NH3, OH-) for nucleophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(3-phenyl-2-propenylidene)-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-phenyl-2-propenylidene)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., benzyloxyethylidene in 2b) increase the carbonyl stretching frequency (IR: 1782 cm⁻¹) compared to benzylidene analogs (IR: 1767 cm⁻¹) due to reduced conjugation .
  • Synthetic Yields : Compounds with simple substituents (e.g., benzylidene in 2a) achieve higher yields (82%) than those with bulky or polar groups (e.g., 2b: 79%) .
  • Solid-State Stability : Higher melting points correlate with increased molecular symmetry and intermolecular interactions (e.g., 2b: 101–103°C vs. 2a: 90–95°C) .
Reactivity in Medicinal Chemistry
  • Antiviral Activity: Benzofuropyrimidinone derivatives (e.g., 3-phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one) exhibit antiviral properties due to their planar heterocyclic core, which facilitates DNA/RNA interaction .
  • Antioxidant Capacity : 3,3-Disubstituted benzofuran-2-one derivatives demonstrate radical-scavenging activity in DPPH assays, with potency influenced by substituent electronegativity .
Structural Diversity in Drug Design
  • Conformational Flexibility : The propenylidene group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to fluorenylidene analogs (e.g., 3-fluoren-9-ylidene-3H-isobenzofuran-1-one) .
  • Stereoelectronic Effects : Methoxymethylene substituents (e.g., (3E)-3-(methoxymethylene)-1-benzofuran-2(3H)-one) alter electron density distribution, impacting redox properties .

Case Studies of Structural Analogs

(Z)-3-Benzylideneisobenzofuran-1(3H)-one (2a) :

  • Application : Intermediate in synthesizing 3-hydroxyisoindolin-1-ones (e.g., 3-benzyl-3-hydroxy-2-phenethylisoindolin-1-one), which are bioactive alkaloid analogs .
  • Limitation : Lower thermal stability compared to ethylidene derivatives .

3-(Methoxymethylidene)-1-benzofuran-2-one :

  • Unique Feature : Exhibits E/Z isomerism, with the E-isomer showing enhanced solubility in polar solvents .

Biological Activity

3-(3-phenyl-2-propenylidene)-2-benzofuran-1(3H)-one, also known by its CAS number 171598-15-5, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H12O2
  • Molecular Weight : 248.28 g/mol
  • Density : Approximately 1.292 g/cm³
  • Boiling Point : Predicted to be around 454.2°C

Antioxidant Activity

Research indicates that compounds similar to 3-(3-phenyl-2-propenylidene)-2-benzofuran-1(3H)-one exhibit antioxidant properties. These properties are crucial for combating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Several studies have highlighted the anticancer effects of benzofuran derivatives. For instance, compounds with structural similarities have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against a range of bacterial strains, indicating potential use in developing new antimicrobial agents.

Case Studies

  • Anticancer Activity
    A study conducted on a series of benzofuran derivatives demonstrated that compounds with similar structures to 3-(3-phenyl-2-propenylidene)-2-benzofuran-1(3H)-one exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 25 µM, indicating potent activity.
    CompoundCell LineIC50 (µM)
    AMCF-715
    BA54920
    CHeLa12
  • Antimicrobial Efficacy
    In vitro assays revealed that the compound demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 30 µg/mL against Staphylococcus aureus.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus30
    Escherichia coli50
    Bacillus subtilis40

The biological activity of 3-(3-phenyl-2-propenylidene)-2-benzofuran-1(3H)-one may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. Preliminary docking studies suggest that it may bind to key enzymes involved in metabolic pathways critical for cancer cell survival.

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